silane CAS No. 84998-55-0](/img/structure/B14416372.png)
[(2-Bromophenyl)sulfanyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)sulfanylsilane is an organosilicon compound with the molecular formula C9H13BrSSi It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)sulfanylsilane typically involves the reaction of 2-bromothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromothiophenol+Trimethylsilyl chloride→(2-Bromophenyl)sulfanylsilane+HCl
Industrial Production Methods
Industrial production of (2-Bromophenyl)sulfanylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)sulfanylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl sulfides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Bromophenyl)sulfanylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfanyl group can be oxidized or participate in coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
(2-Bromophenyl)sulfanylsilane can be compared with other similar compounds, such as:
- (2-Chlorophenyl)sulfanylsilane
- (2-Fluorophenyl)sulfanylsilane
- (2-Iodophenyl)sulfanylsilane
Uniqueness
The uniqueness of (2-Bromophenyl)sulfanylsilane lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted or involved in coupling reactions. This makes it a valuable compound for synthetic chemists looking to create complex molecules with precision.
Propiedades
Número CAS |
84998-55-0 |
|---|---|
Fórmula molecular |
C9H13BrSSi |
Peso molecular |
261.26 g/mol |
Nombre IUPAC |
(2-bromophenyl)sulfanyl-trimethylsilane |
InChI |
InChI=1S/C9H13BrSSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
Clave InChI |
PCUAXWMPHROFON-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
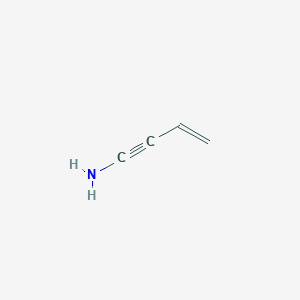


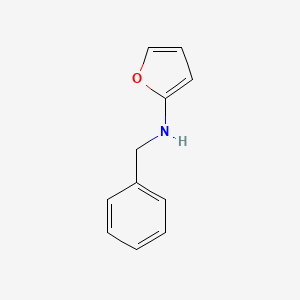

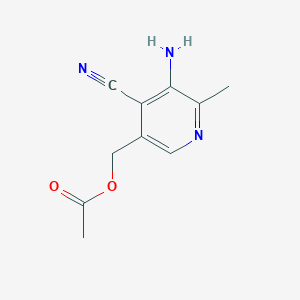
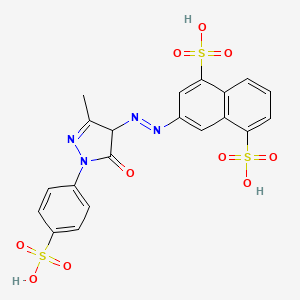
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
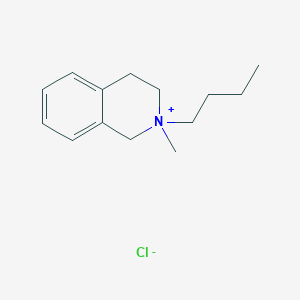
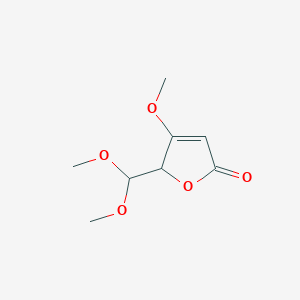
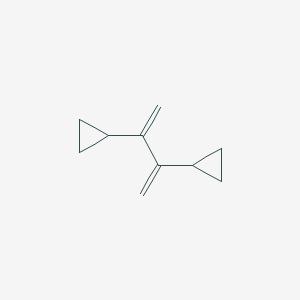
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
